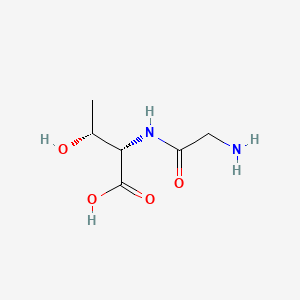

Glycyl-L-threonine

描述

Glycyl-L-threonine is a dipeptide composed of glycine and L-threonine. It has the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol . This compound is an incomplete breakdown product of protein digestion or protein catabolism and is known to have physiological or cell-signaling effects .

准备方法

Synthetic Routes and Reaction Conditions: Glycyl-L-threonine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl group of L-threonine, which then reacts with the amino group of glycine to form the dipeptide .

Industrial Production Methods: In industrial settings, the production of dipeptides like this compound often involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating the purification process .

化学反应分析

Types of Reactions: Glycyl-L-threonine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the hydroxyl group of the threonine residue.

Reduction: The carbonyl group in the peptide bond can be reduced under specific conditions.

Substitution: The amino group of glycine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the dipeptide.

Substitution: Substituted derivatives with various functional groups.

科学研究应用

Glycyl-L-threonine has several applications in scientific research:

Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.

Biology: It serves as a substrate in enzymatic studies, particularly those involving threonine transaldolases.

Industry: Utilized in the production of specialized peptides and as a component in cell culture media.

作用机制

The mechanism of action of Glycyl-L-threonine involves its participation in enzymatic reactions, particularly those catalyzed by threonine transaldolases. These enzymes facilitate the retro-aldol cleavage of L-threonine to form a glycyl-quinonoid intermediate, which then reacts with aldehydes to form β-hydroxy amino acids . This process is crucial in the biosynthesis of various bioactive compounds.

相似化合物的比较

Glycyl-L-serine: Another dipeptide with similar properties but containing serine instead of threonine.

Glycyl-L-tyrosine: A dipeptide with tyrosine, known for its role in enhancing solubility in feed media.

Uniqueness: Glycyl-L-threonine is unique due to the presence of the hydroxyl group on the threonine residue, which imparts distinct chemical reactivity and biological activity compared to other dipeptides .

属性

CAS 编号 |

7093-70-1 |

|---|---|

分子式 |

C6H12N2O4 |

分子量 |

176.17 g/mol |

IUPAC 名称 |

(2R,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,5-/m1/s1 |

InChI 键 |

OLIFSFOFKGKIRH-NQXXGFSBSA-N |

SMILES |

CC(C(C(=O)O)NC(=O)CN)O |

手性 SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)CN)O |

规范 SMILES |

CC(C(C(=O)O)NC(=O)CN)O |

Key on ui other cas no. |

7093-70-1 |

序列 |

GT |

同义词 |

Gly-Thr glycyl-threonine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Glycyl-L-threonine?

A1: this compound is a dipeptide with the molecular formula C6H12N2O4 and a molecular weight of 192.18 g/mol [, ]. Crystallographic studies have revealed its structure in detail, including bond lengths, angles, and conformation [, , ].

Q2: How does this compound behave in a crystalline form?

A2: this compound dihydrate crystallizes in the orthorhombic space group P212121 [, ]. The unit cell contains four molecules of the dipeptide and incorporates two water molecules per asymmetric unit [, ]. This structural information is crucial for understanding its interactions and properties in solid form.

Q3: What insights have been gained from electron density studies of this compound?

A3: Experimental and theoretical electron density studies have provided detailed insights into the electronic structure and bonding properties of this compound [, ]. Topological analysis of the electron density has revealed characteristics of covalent and hydrogen bonds, offering a deeper understanding of its molecular interactions [].

Q4: Have there been computational studies on this compound?

A4: Yes, computational chemistry methods have been employed to study this compound. Researchers have used Hartree-Fock calculations to investigate its electron density distribution and compared the results with experimental data [, ]. These studies aid in comprehending its electronic structure, conformation, and potential interactions with other molecules.

Q5: What is the biological significance of this compound?

A5: While this compound is not a naturally occurring dipeptide, research suggests potential roles in bacterial systems. For instance, it has been implicated in the repression and inhibition of branched-chain amino acid transport systems in Salmonella typhimurium []. Additionally, certain E. coli mutants impaired in L-threonine uptake displayed altered growth responses to this compound, highlighting its potential influence on amino acid metabolism [].

Q6: Can this compound be used in peptide synthesis?

A6: Yes, this compound can serve as a building block in peptide synthesis. Studies have explored its use in synthesizing peptide lactones, demonstrating its utility in constructing larger peptide structures []. This aspect is particularly relevant in the context of developing novel peptides with potential therapeutic applications.

Q7: Has this compound been identified in natural sources?

A7: Interestingly, this compound has been identified in the methanolic extract of ghee residue, a byproduct of the ghee manufacturing industry []. This finding suggests its potential presence in other food sources and warrants further investigation into its biological relevance in such contexts.

Q8: What analytical techniques are used to study this compound?

A8: A range of analytical techniques has been employed to characterize and study this compound. X-ray diffraction is crucial for determining its crystal structure [, , , ]. Gas chromatography-mass spectrometry (GC-MS) aids in identifying and quantifying it in complex mixtures []. Additionally, computational methods like Hartree-Fock calculations provide insights into its electronic structure and properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)

![(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B3021381.png)